Cas no 527674-23-3 (2-(pyridin-2-ylmethyl)azepane)

2-(Pyridin-2-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a pyridine moiety linked to an azepane ring via a methylene bridge. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a potential ligand for metal complexes or a building block in medicinal chemistry. The pyridine group enhances binding affinity to metal centers, while the azepane ring offers conformational flexibility, facilitating interactions with biological targets. Its balanced lipophilicity and basicity make it suitable for drug discovery, particularly in central nervous system (CNS) targeting or enzyme inhibition. The compound’s synthetic accessibility further supports its utility in research and development.
2-(pyridin-2-ylmethyl)azepane structure
2-(pyridin-2-ylmethyl)azepane structure
Product Name:2-(pyridin-2-ylmethyl)azepane
CAS No:527674-23-3
MF:C12H18N2
MW:190.284722805023
CID:937433
PubChem ID:3961558
Update Time:2025-10-31

2-(pyridin-2-ylmethyl)azepane Chemical and Physical Properties

Names and Identifiers

    • 2-(pyridin-2-ylmethyl)azepane
    • HEXAHYDRO-2-(2-PYRIDINYLMETHYL)-1H-AZEPINE
    • BBL020321
    • VS-07091
    • DB-326454
    • 2-(2-pyridylmethyl)azepane
    • 527674-23-3
    • 2-[(pyridin-2-yl)methyl]azepane
    • AKOS005613966
    • DTXSID60398253
    • STK891518
    • SCHEMBL25281271
    • Inchi: 1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2
    • InChI Key: MMACVRBAKZRSSC-UHFFFAOYSA-N
    • SMILES: N1CCCCCC1CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 24.9Ų

2-(pyridin-2-ylmethyl)azepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A576278-10mg
2-(pyridin-2-ylmethyl)azepane
527674-23-3
10mg
$ 50.00 2022-06-08
TRC
A576278-50mg
2-(pyridin-2-ylmethyl)azepane
527674-23-3
50mg
$ 115.00 2022-06-08
TRC
A576278-100mg
2-(pyridin-2-ylmethyl)azepane
527674-23-3
100mg
$ 185.00 2022-06-08

Additional information on 2-(pyridin-2-ylmethyl)azepane

Professional Introduction to 2-(pyridin-2-ylmethyl)azepane (CAS No. 527674-23-3)

2-(pyridin-2-ylmethyl)azepane (CAS No. 527674-23-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the azepane class, which is characterized by a seven-membered saturated ring system containing two nitrogen atoms. The presence of a pyridine moiety attached to the azepane ring via a pyridin-2-ylmethyl side chain introduces additional functionality and reactivity, making it a promising scaffold for drug discovery and development.

The chemical structure of 2-(pyridin-2-ylmethyl)azepane consists of a central azepane core, which is known for its stability and ability to mimic the conformational flexibility of certain biological targets. The pyridine ring, on the other hand, is a well-documented pharmacophore that can interact with various biological receptors and enzymes. This combination of structural features makes 2-(pyridin-2-ylmethyl)azepane a versatile molecule that can be further modified to explore new therapeutic avenues.

In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) disorders. Azepane derivatives have shown promise in this regard due to their ability to cross the blood-brain barrier and interact with CNS-specific targets. The pyridin-2-ylmethyl group in 2-(pyridin-2-ylmethyl)azepane enhances its potential as a pharmacological tool by providing additional binding sites and improving solubility characteristics.

One of the most compelling aspects of 2-(pyridin-2-ylmethyl)azepane is its potential application in the treatment of neurological and psychiatric disorders. Preclinical studies have demonstrated that azepane derivatives can exhibit anxiolytic, antidepressant, and anticonvulsant properties. The presence of the pyridine moiety may further enhance these effects by facilitating interactions with specific receptors such as serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders.

The synthesis of 2-(pyridin-2-ylmethyl)azepane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, alkylation of azepane precursors, and functional group transformations to introduce the pyridin-2-ylmethyl side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.

The pharmacokinetic properties of 2-(pyridin-2-ylmethyl)azepane are also an important consideration in drug development. Studies have shown that azepane derivatives generally exhibit good oral bioavailability and moderate metabolic stability, making them suitable for systemic administration. The pyridine ring may influence drug metabolism through interactions with cytochrome P450 enzymes, which are responsible for the biotransformation of many pharmaceutical compounds.

In conclusion, 2-(pyridin-2-ylmethyl)azepane(CAS No. 527674-23-3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics targeting neurological and psychiatric disorders. Continued research into its pharmacological properties, synthetic methodologies, and pharmacokinetic behavior will be essential in determining its future role in drug development.

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